2-chloro-N-(6-ethoxy-1,3-benzothiazol-2-yl)-5-iodobenzamide
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Overview
Description
2-chloro-N-(6-ethoxy-1,3-benzothiazol-2-yl)-5-iodobenzamide is a chemical compound that belongs to the class of benzothiazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-(6-ethoxy-1,3-benzothiazol-2-yl)-5-iodobenzamide typically involves the following steps:
Formation of Benzothiazole Core: The benzothiazole core can be synthesized by the cyclization of 2-aminothiophenol with ethyl chloroacetate under basic conditions.
Introduction of Chlorine and Iodine: Chlorination and iodination reactions are carried out using appropriate halogenating agents such as thionyl chloride and iodine monochloride.
Amidation Reaction: The final step involves the reaction of the halogenated benzothiazole with 5-iodo-2-chlorobenzoyl chloride in the presence of a base like triethylamine to form the desired benzamide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-(6-ethoxy-1,3-benzothiazol-2-yl)-5-iodobenzamide undergoes various chemical reactions, including:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of halogen atoms.
Oxidation and Reduction: The benzothiazole ring can participate in oxidation and reduction reactions, altering its electronic properties.
Coupling Reactions: The iodine atom allows for coupling reactions such as Suzuki-Miyaura and Sonogashira couplings.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate in solvents like tetrahydrofuran or dimethylformamide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted benzamides, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
2-chloro-N-(6-ethoxy-1,3-benzothiazol-2-yl)-5-iodobenzamide has diverse applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its antimicrobial and anticancer properties.
Materials Science: The compound’s electronic properties make it a candidate for use in organic semiconductors and light-emitting diodes.
Industrial Chemistry: It can be used as an intermediate in the synthesis of dyes, pigments, and other fine chemicals.
Mechanism of Action
The mechanism of action of 2-chloro-N-(6-ethoxy-1,3-benzothiazol-2-yl)-5-iodobenzamide involves its interaction with specific molecular targets:
Molecular Targets: The compound may target enzymes or receptors involved in cellular processes, such as kinases or G-protein coupled receptors.
Pathways Involved: It can modulate signaling pathways related to cell proliferation, apoptosis, and oxidative stress.
Comparison with Similar Compounds
Similar Compounds
- 2-chloro-N-(6-ethoxy-1,3-benzothiazol-2-yl)acetamide
- 2-chloro-N-(6-ethoxy-1,3-benzothiazol-2-yl)-5-nitrobenzamide
Uniqueness
2-chloro-N-(6-ethoxy-1,3-benzothiazol-2-yl)-5-iodobenzamide is unique due to the presence of both chlorine and iodine atoms, which enhance its reactivity and potential for diverse chemical transformations. Its benzothiazole core also contributes to its electronic properties, making it suitable for various applications in research and industry.
Properties
Molecular Formula |
C16H12ClIN2O2S |
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Molecular Weight |
458.7 g/mol |
IUPAC Name |
2-chloro-N-(6-ethoxy-1,3-benzothiazol-2-yl)-5-iodobenzamide |
InChI |
InChI=1S/C16H12ClIN2O2S/c1-2-22-10-4-6-13-14(8-10)23-16(19-13)20-15(21)11-7-9(18)3-5-12(11)17/h3-8H,2H2,1H3,(H,19,20,21) |
InChI Key |
WHGHGKXHRDSTBO-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC2=C(C=C1)N=C(S2)NC(=O)C3=C(C=CC(=C3)I)Cl |
Origin of Product |
United States |
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